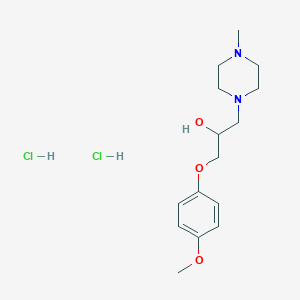

1-(4-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride" is a derivative within the class of arylpiperazine compounds. Arylpiperazine derivatives are known for their pharmacological properties, particularly in the realm of neurotransmission modulation. These compounds have been studied for their potential as antidepressants due to their ability to interact with serotonin receptors and transporters, which are critical in the regulation of mood and anxiety disorders .

Synthesis Analysis

The synthesis of related arylpiperazine derivatives typically involves the coupling of structural moieties known for serotonin reuptake inhibition, such as gamma-phenoxypropylamines, with arylpiperazines, which are recognized as typical 5-HT1A ligands . Another approach includes the reductive amination of intermediates with various substituted aromatic aldehydes, as seen in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones . Additionally, the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives involves epoxy cleavage followed by reaction with phenylpiperazine . These methods highlight the versatility and adaptability of synthetic routes to produce a wide range of arylpiperazine derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives is crucial for their interaction with biological targets. Structural analysis, including conformational studies and molecular orbital studies, can be performed using computational methods such as time-dependent density functional theory (TDDFT) calculations and X-ray crystallography . These analyses help in understanding the electronic transitions and the absolute configuration of the molecules, which are essential for their bioactivity and selectivity towards specific receptors, such as the α1A-adrenoceptor .

Chemical Reactions Analysis

Arylpiperazine derivatives can undergo various chemical reactions depending on their functional groups and the conditions applied. The synthesis processes mentioned above involve key reactions such as reductive amination and epoxy cleavage, which are fundamental in constructing the arylpiperazine scaffold . The reactivity of these compounds can also be influenced by their interaction with biological targets, leading to potential in vivo transformations that can affect their pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylpiperazine derivatives, including solubility, stability, and hydrophobicity, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for its efficacy and safety as a drug candidate. The presence of functional groups such as methoxy and methylpiperazine can affect these properties and, consequently, the compound's ability to cross biological membranes and reach its target sites within the body .

Propriétés

IUPAC Name |

1-(4-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3.2ClH/c1-16-7-9-17(10-8-16)11-13(18)12-20-15-5-3-14(19-2)4-6-15;;/h3-6,13,18H,7-12H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRGHHYZFLRMKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(COC2=CC=C(C=C2)OC)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2527986.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2527991.png)

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527993.png)

![1-Methyl-4-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2527995.png)

![N-(5-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2527996.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2527997.png)

![1-(2-propynyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2527999.png)

![N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide](/img/structure/B2528002.png)

![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol](/img/structure/B2528009.png)